Cas no 952963-78-9 (5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide)

5-Fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide is a sulfonamide derivative with a structurally distinct combination of fluoro, methoxy, and 2-oxopiperidinyl substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its unique structure, featuring a sulfonamide linkage and a piperidinone moiety, may confer selective binding properties to specific protein targets. The fluorine and methoxy groups enhance electronic and steric characteristics, potentially improving metabolic stability and target affinity. This compound is suited for research applications in medicinal chemistry, offering a versatile scaffold for further derivatization and structure-activity relationship studies.
5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide structure
952963-78-9 structure
商品名:5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide
CAS番号:952963-78-9
MF:C18H19FN2O4S
メガワット:378.417866945267
CID:5505226

5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
    • 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide
    • インチ: 1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3
    • InChIKey: PROHLAJSBKJPRI-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C(N3CCCCC3=O)C=C2)(=O)=O)=CC(F)=CC=C1OC

5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2784-1263-4mg
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2784-1263-5mg
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2784-1263-3mg
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2784-1263-2μmol
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2784-1263-1mg
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2784-1263-5μmol
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2784-1263-2mg
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
952963-78-9 90%+
2mg
$59.0 2023-05-16

5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide 関連文献

5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamideに関する追加情報

Introduction to 5-Fluoro-2-Methoxy-N-4-(2-Oxopiperidin-1-yl)phenylbenzene-1-Sulfonamide (CAS No. 952963-78-9)

5-Fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 952963-78-9, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of a fluoro substituent, a methoxy group, and a piperidine ring in its molecular framework suggests a high degree of complexity and functionality, which may contribute to its interaction with biological targets.

The chemical structure of 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide consists of several key functional groups that are of particular interest to researchers. The fluoro atom is known for its ability to modulate the pharmacokinetic properties of molecules, often enhancing their metabolic stability and bioavailability. The methoxy group, on the other hand, can influence the electronic properties of the molecule and may participate in hydrogen bonding interactions, which are crucial for binding to biological targets. The piperidine ring is a common motif in drug design due to its ability to adopt a favorable conformation that can interact with proteins.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide may contribute to its unique pharmacological profile, making it a valuable candidate for further investigation.

Current research in the field of medicinal chemistry has highlighted the importance of understanding the structural features that contribute to the biological activity of molecules. Computational studies and experimental investigations have shown that the presence of certain substituents can significantly alter the binding affinity and selectivity of drug candidates. In the case of 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide, the combination of a fluoro group, a methoxy group, and a piperidine ring may provide an optimal balance between potency and selectivity.

The synthesis of 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide presents several challenges due to its complex molecular architecture. However, advances in synthetic methodologies have made it possible to access such intricate structures with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations have been instrumental in constructing the desired framework. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry.

Evaluation of the pharmacological properties of 5-fluoro-2-methoxy-N-4-(2-oxopiperidin-1-y l)phenylbenzene -1-sulfonamide has been conducted using both in vitro and in vivo models. Initial studies have demonstrated promising results in terms of binding affinity to various biological targets. For instance, preliminary assays have shown that this compound exhibits significant interactions with enzymes and receptors involved in inflammatory pathways. These findings suggest that it may have therapeutic potential in conditions where inflammation plays a key role.

The role of computational chemistry in the design and optimization of drug candidates cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes and interactions of molecules with biological targets before they are synthesized. This approach has not only reduced the time required for drug discovery but also increased the success rate of lead optimization efforts. In the context of 5-fluoro -2-methoxy-N -4-( 2 - oxo piperidin - 1 - yl ) phen ylbenzene - 1 - sulfon amide, computational studies have provided valuable insights into how modifications to its structure might enhance its biological activity.

The future prospects for 5-fluoro - 2 - meth oxy - N - 4 - ( 2 - oxo piper idin - 1 - yl ) phen ylbenzene - 1 - sulf on am ide are promising given its unique structural features and preliminary pharmacological findings. Further research is needed to fully elucidate its mechanism of action and assess its potential as a therapeutic agent. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these initial findings into clinical applications.

In conclusion, 5-fluoro - 2 - meth oxy - N - 4 - ( 2 - oxo piper idin - 1 - yl ) phen ylbenzene - 1 - sulf on am ide represents an intriguing compound with significant potential in pharmaceutical research. Its complex molecular structure, characterized by functional groups such as fluoro, methoxy, and piperidine moieties, positions it as a valuable candidate for further exploration. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.

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